3-(3-(3-氯苯基)-1,2,4-恶二唑-5-基)-N,N-二甲基氮杂环丁烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

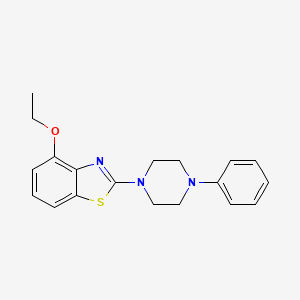

The compound "3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylazetidine-1-sulfonamide" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been extensively studied for its potential pharmacological properties. The presence of a sulfonyl amide group in the molecule suggests it could have interesting chemical and biological characteristics. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and biological activity of related 1,2,4-oxadiazole derivatives.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves the conversion of an aromatic acid into an ester, followed by the formation of a hydrazide and subsequent cyclization to form the oxadiazole core. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, and a ring closure reaction with carbon disulfide and potassium hydroxide . The final step is the substitution at the thiol position with electrophiles to yield the desired sulfanyl acetamides . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate sulfonyl amide group at the final stage.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution patterns on the oxadiazole ring can significantly influence the compound's biological activity. For example, the introduction of sulfonyl chloride and sulfonamide groups into 3,5-diaryl-1,2,4-oxadiazoles has been achieved through selective acylation, demonstrating the versatility of the oxadiazole core for functional group modifications .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is largely dependent on the substituents attached to the core structure. The presence of a sulfonyl amide group could potentially affect the compound's reactivity towards nucleophiles and electrophiles. The papers provided do not detail specific reactions for the compound , but they do suggest that the oxadiazole moiety can be further functionalized, as seen in the synthesis of various sulfanyl acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in solubility, melting points, and stability. The papers provided do not offer specific data on the physical and chemical properties of "3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylazetidine-1-sulfonamide", but they do indicate that substitutions on the oxadiazole moiety can lead to the discovery of compounds with less cytotoxicity, which is an important consideration for drug development .

Relevant Case Studies

The papers discuss the antibacterial potential of related 1,3,4-oxadiazole derivatives. For instance, certain N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown significant antibacterial activity against various bacterial strains, with one compound exhibiting remarkable activity compared to the standard ciprofloxacin . Another study reported the synthesis of 1,3,4-oxadiazole sulfone derivatives with excellent antibacterial activities against rice bacterial pathogens, suggesting the agricultural applications of these compounds . These case studies highlight the potential of 1,2,4-oxadiazole derivatives in medicinal chemistry and agriculture.

科学研究应用

合成与生物活性

磺酰胺衍生物的合成

磺酰胺衍生物的合成,包括那些含有 1,2,4-恶二唑环的衍生物,是一个重要的研究领域。这些化合物通过各种化学反应合成,目的是探索它们的潜在生物活性。例如,一项研究描述了具有抗烟草花叶病毒活性的磺酰胺的合成,突出了在创造具有生物活性的磺酰胺衍生物方面的方法学进步 (卓辰等人,2010).

抗菌和抗真菌特性

磺酰胺衍生物已被评估其抗菌和抗真菌活性。含有 1,3,4-恶二唑环的化合物对各种细菌和真菌菌株表现出有希望的活性。这表明此类化合物(包括与查询化合物类似的化合物)在解决微生物感染方面具有潜力 (A. Gadad 等人,2000).

抗癌活性

对磺酰胺衍生物的研究延伸到对其抗癌特性的调查。已合成并测试了携带生物活性部分的 novel 磺酰胺衍生物抑制癌细胞生长的能力。这些研究强调了磺酰胺衍生物在癌症治疗中的治疗潜力 (M. Ghorab 等人,2016).

酶抑制

磺酰胺化合物也因其酶抑制能力而闻名。对它们作为碳酸酐酶和其他与疾病过程相关的酶的抑制剂的作用的研究突出了磺酰胺衍生物在治疗应用中的多功能性 (M. Ilies 等人,2003).

作用机制

安全和危害

属性

IUPAC Name |

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3S/c1-17(2)22(19,20)18-7-10(8-18)13-15-12(16-21-13)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIDKGNIIHMALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2546763.png)

![2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2546764.png)

![2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2546769.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide](/img/structure/B2546776.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)